molecular formula C8H16O3 B13442849 Methyl 2-hydroxy-2,4-dimethylpentanoate

Methyl 2-hydroxy-2,4-dimethylpentanoate

Cat. No.: B13442849
M. Wt: 160.21 g/mol
InChI Key: JFKSFMZJSKSSIG-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2,4-dimethylpentanoate is an organic compound with the molecular formula C8H16O3 It is an ester, characterized by the presence of a hydroxyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-2,4-dimethylpentanoate typically involves the esterification of 2-hydroxy-2,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-2,4-dimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-keto-2,4-dimethylpentanoate.

    Reduction: Formation of 2-hydroxy-2,4-dimethylpentanol.

    Substitution: Formation of 2-chloro-2,4-dimethylpentanoate or 2-bromo-2,4-dimethylpentanoate.

Scientific Research Applications

Methyl 2-hydroxy-2,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of metabolic pathways and enzyme interactions.

    Industry: Used as an intermediate in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes.

Comparison with Similar Compounds

  • Methyl 2-hydroxy-4,4-dimethylpentanoate
  • Methyl 2-hydroxy-3,3-dimethylbutanoate
  • Methyl 2-hydroxy-2-methylpropanoate

Comparison: Methyl 2-hydroxy-2,4-dimethylpentanoate is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 2-hydroxy-2,4-dimethylpentanoate

InChI

InChI=1S/C8H16O3/c1-6(2)5-8(3,10)7(9)11-4/h6,10H,5H2,1-4H3

InChI Key

JFKSFMZJSKSSIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C(=O)OC)O

Origin of Product

United States

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